molecular formula C8H9N3O B1289109 3-Amino-1,2-benzisoxazole-6-methanamine

3-Amino-1,2-benzisoxazole-6-methanamine

Cat. No. B1289109
M. Wt: 163.18 g/mol
InChI Key: GHYKJSGZYRADNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,2-benzisoxazole-6-methanamine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1,2-benzisoxazole-6-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,2-benzisoxazole-6-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-1,2-benzisoxazole-6-methanamine

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-(aminomethyl)-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,4,9H2,(H2,10,11)

InChI Key

GHYKJSGZYRADNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)ON=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane methylsulfide complex (2 M in THF, 1.98 mL) was added to a stirred refluxing solution of 3-amino-6-cyano-1,2-benzisoxazole (210 mg, 1.32 mmol) in DME (10 mL). After 45 min excess methyl sulfide was evaporated and the reaction mixture was cooled and quenched with 1M HCl solution (10 mL). The mixture was stirred for 30 min and then was neutralised with sodium bicarbonate solution and concentrated to dryness. The residue was triturated with 5% methanol/chloroform, filtered and the filtrate evaporated in vacuo. The residue was purified by chromatography on silica (5% methanol, chloroform/ammonia) to give the title compound as a yellow solid:
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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